molecular formula C15H18N2O4 B2807491 Propan-2-yl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 201989-33-5

Propan-2-yl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2807491
CAS No.: 201989-33-5
M. Wt: 290.319
InChI Key: DKSOWDYGYICLPV-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via Biginelli-type multicomponent reactions. Its structure features a 4-hydroxyphenyl substituent at the C4 position, a methyl group at C6, and a propan-2-yl ester at the C5 carboxylate (Fig. 1). This compound belongs to a class of molecules known for diverse pharmacological activities, including thymidine phosphorylase (TP) inhibition and antitumor properties .

Properties

IUPAC Name

propan-2-yl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-8(2)21-14(19)12-9(3)16-15(20)17-13(12)10-4-6-11(18)7-5-10/h4-8,13,18H,1-3H3,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSOWDYGYICLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)O)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644566
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with urea or thiourea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and green chemistry principles, such as the use of environmentally benign solvents and reagents, may also be employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, modulating processes such as apoptosis or cell proliferation. Detailed studies have shown that it can induce apoptosis in cancer cells by activating the mitochondrial pathway, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 4-hydroxyphenyl group at C4 is critical for biological activity. Comparisons with analogs bearing different substituents reveal:

Compound (C4 Substituent) IC50 (Thymidine Phosphorylase, µM) Cytotoxicity (IC50 ± SD, µM) % Inhibition Source
Methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-... 56.2 448.9 ± 4.1 72
Methyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-... Not reported Not reported Not reported
Methyl 4-(4-nitrophenyl)-6-methyl-2-oxo-... 91.5 303.5 ± 0.4 57
Methyl 4-(4-bromophenyl)-6-methyl-2-oxo-... 314.3 ± 0.9 57 (cell viability) NC
  • Key Insight : The 4-hydroxyphenyl group enhances TP inhibition (IC50 = 56.2 µM) compared to electron-withdrawing groups like nitro (IC50 = 91.5 µM) or bromo (IC50 = 314.3 µM). The para-hydroxyl group likely facilitates hydrogen bonding with TP’s active site .
  • The 3-hydroxyphenyl analog () lacks reported activity data, suggesting positional isomerism significantly impacts target interactions.

Ester Group Modifications

The propan-2-yl ester distinguishes the target compound from methyl or ethyl esters.

Compound (Ester Group) LogP (Predicted) Solubility Bioactivity Trend Source
Methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-... ~1.5 Moderate High TP inhibition (72%)
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-... ~2.0 Low Moderate BSA binding
Propan-2-yl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-... (Target) ~2.5 (estimated) Very low Likely enhanced membrane permeability -
  • The methyl ester’s balance of solubility and activity may explain its superior IC50 values .

Oxo vs. Thioxo Modifications at C2

Replacing the 2-oxo group with 2-thioxo alters electronic properties and hydrogen bonding:

Compound (C2 Group) BSA Binding Affinity Antioxidant Activity Source
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-... Moderate Not reported
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-... Higher Moderate (IC50 = 0.6 mg/mL for DPPH)
  • Key Insight : The 2-thioxo group enhances binding to bovine serum albumin (BSA) due to stronger sulfur-mediated interactions . However, the 2-oxo group in the target compound may favor TP inhibition over antioxidant effects .

Cytotoxicity and Selectivity

The methyl 4-(4-hydroxyphenyl) analog exhibits 72% inhibition of cancer cell growth (IC50 = 448.9 ± 4.1 µM), outperforming derivatives with bromo or nitro groups (57% inhibition) . The propan-2-yl ester’s increased lipophilicity could further enhance tumor cell uptake but may also elevate off-target toxicity, a trade-off requiring empirical validation.

Biological Activity

Propan-2-yl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound can be characterized by the following properties:

PropertyValue
Molecular FormulaC19H26N2O6
Molecular Weight378.42 g/mol
LogP1.3279
Polar Surface Area87.699 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors3

The biological activity of this compound is attributed to its interaction with various molecular targets. It has been shown to influence several biological pathways:

  • Antioxidant Activity : The presence of the hydroxy group contributes to the compound's ability to scavenge free radicals, thus reducing oxidative stress.
  • Enzyme Inhibition : Research indicates that it may inhibit enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens, which may be linked to its structural components.

Anticancer Properties

Several studies have investigated the anticancer potential of tetrahydropyrimidine derivatives, including this compound. For instance:

  • In Vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. It was found to induce apoptosis and inhibit cell cycle progression.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties:

  • Bacterial Inhibition : In vitro tests revealed significant inhibition of bacterial growth for strains such as Staphylococcus aureus and Escherichia coli.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against human cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value in the low micromolar range. Mechanistic studies suggested that the compound activates caspase pathways leading to apoptosis.

Study 2: Antimicrobial Efficacy

Another research project focused on assessing the antimicrobial effects of this compound against clinical isolates of bacteria. The findings demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Potential Applications

Given its diverse biological activities, this compound holds promise for various applications:

  • Pharmaceutical Development : Its potential as an anticancer and antimicrobial agent makes it a candidate for further drug development.
  • Research Tool : The compound can serve as a valuable tool in biological research for studying enzyme inhibition and cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Propan-2-yl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, including Biginelli-type cyclocondensation. Key steps include:

  • Condensation : Mixing urea/thiourea, β-ketoester (e.g., propan-2-yl acetoacetate), and substituted aldehydes (e.g., 4-hydroxybenzaldehyde) in polar aprotic solvents (e.g., DMSO) .
  • Cyclization : Acid catalysis (HCl or acetic acid) under reflux (80–100°C) for 6–12 hours .
  • Esterification : Propan-2-yl esterification via DCC-mediated coupling, requiring anhydrous conditions .
    • Optimization : Yield improvements (60–85%) are achieved by controlled temperature, inert atmospheres (N₂), and solvent purity. Impurity profiling via TLC/HPLC ensures intermediates are free from side products .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., hydroxyphenyl resonance at δ 6.8–7.2 ppm, tetrahydropyrimidine ring protons at δ 3.5–5.0 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., chair conformation of the tetrahydropyrimidine ring; C=O bond lengths ~1.22 Å) .
  • Mass Spectrometry : HRMS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 347.14) and fragmentation patterns .

Q. How are preliminary biological activities screened for this compound?

  • Methodology :

  • Antimicrobial Assays : Disk diffusion/MIC tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Enzyme Inhibition : Kinase inhibition (e.g., EGFR) via fluorescence-based assays, reporting IC₅₀ values (e.g., 12.3 µM ± 1.2) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7), comparing viability reduction against cisplatin .

Advanced Research Questions

Q. What mechanistic insights explain its kinase inhibition activity, and how are binding modes validated?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge region residues) .
  • MD Simulations : 100-ns trajectories assess binding stability (RMSD < 2.0 Å) and free energy calculations (MM-GBSA) .
  • Mutagenesis Studies : Site-directed mutations (e.g., T790M in EGFR) validate critical residues for inhibition .

Q. How do substituent variations (e.g., ester groups, aryl substitutions) influence bioactivity?

  • Methodology :

  • SAR Studies : Systematic replacement of propan-2-yl with ethyl/methyl esters reduces logP (from 2.1 to 1.8), altering membrane permeability .
  • Electron-Withdrawing Groups : Fluorine or nitro substituents on the phenyl ring enhance kinase inhibition (IC₅₀ improvement by 3–5×) but increase cytotoxicity .
  • Data Analysis : PCA or clustering algorithms correlate structural descriptors (e.g., Hammett σ) with activity trends .

Q. How can contradictory data on antimicrobial efficacy across studies be resolved?

  • Methodology :

  • Standardized Protocols : CLSI guidelines ensure consistent inoculum size (5 × 10⁵ CFU/mL) and agar composition .
  • Synergistic Effects : Checkerboard assays quantify interactions with β-lactams (FIC index ≤0.5 indicates synergy) .
  • Resistance Profiling : Genomic sequencing identifies efflux pump upregulation (e.g., mdr-1) in non-responsive strains .

Key Notes

  • Ethical Compliance : All biological studies must adhere to institutional biosafety protocols (e.g., BSL-2 for antimicrobial assays) .
  • Data Reproducibility : Triplicate experiments with ANOVA (p < 0.05) are mandatory for publication-ready results .

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